molecular formula C20H21NO4 B6261886 (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid CAS No. 2171164-46-6

(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid

Cat. No. B6261886
CAS RN: 2171164-46-6
M. Wt: 339.4
InChI Key:
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Description

“(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid” is a chemical compound that is part of a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids . It has an empirical formula of C21H23NO4 and a molecular weight of 353.41 .


Synthesis Analysis

The synthesis of Fmoc amino acids, including “(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid”, typically starts from the corresponding protected amino acid and sodium azide (NaN3). The process uses the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group, which is a tricyclic aromatic system, attached to a methoxy carbonyl group. This is further linked to an amino acid moiety, specifically a 3-methylbutanoic acid .


Chemical Reactions Analysis

Fmoc amino acids, including this compound, are stable at room temperature and have a long shelf-life. They are also stable in aqueous washing operations . They are useful as coupling agents in peptide synthesis .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The fluorenylmethoxycarbonyl (Fmoc) group is used for the protection of the amine group. The Fmoc group is removed after the coupling reaction to obtain the final product.", "Starting Materials": [ "3-methylbutanoic acid", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of amine group: Dissolve 3-methylbutanoic acid (1.0 equiv) and DIPEA (1.2 equiv) in DMF. Add Fmoc-OSu (1.1 equiv) and stir for 2 hours at room temperature. Purify the product by column chromatography using DCM/diethyl ether as the eluent to obtain Fmoc-protected 3-methylbutanoic acid.", "Coupling reaction: Dissolve Fmoc-protected 3-methylbutanoic acid (1.0 equiv), EDC (1.1 equiv), and NHS (1.1 equiv) in DMF. Add TEA (2.0 equiv) and 9H-fluorene-9-methanol (1.1 equiv) and stir for 24 hours at room temperature. Purify the product by column chromatography using DCM/diethyl ether as the eluent to obtain (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid.", "Deprotection of Fmoc group: Dissolve (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid in a mixture of 20% piperidine in DMF. Stir for 1 hour at room temperature. Purify the product by column chromatography using DCM/diethyl ether as the eluent to obtain the final product." ] }

CAS RN

2171164-46-6

Product Name

(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid

Molecular Formula

C20H21NO4

Molecular Weight

339.4

Purity

94

Origin of Product

United States

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